Tris(4-methoxybutyl) phosphate
Description
Overview of Organophosphate Ester Chemistry in Modern Research
Organophosphate esters (OPEs) are a class of organic compounds derived from phosphoric acid and its derivatives. atamanchemicals.com In these esters, one or more of the acidic protons of phosphoric acid are replaced by organic groups, such as alkyl or aryl moieties, through an ester linkage. atamanchemicals.com This structural versatility allows for a wide range of chemical and physical properties, leading to their use in numerous industrial and commercial applications. researchgate.net
In contemporary research, OPEs are a subject of significant interest due to their widespread presence in the environment and their diverse applications as flame retardants, plasticizers, lubricants, and antifoaming agents. tandfonline.comoup.comchemicalbook.com The global production and use of OPEs have seen a substantial increase, partly due to regulations on other flame retardants like polybrominated diphenyl ethers (PBDEs). tandfonline.comresearchgate.net This has led to extensive research into their environmental fate, potential for long-range transport, and transformation pathways in various environmental compartments such as air, water, and soil. oup.combohrium.comfrontiersin.org
Modern analytical techniques are crucial in detecting and quantifying OPEs and their metabolites in diverse matrices, including environmental samples and biological tissues. frontiersin.org Research also focuses on understanding their mechanisms of action, particularly as lubricant additives where they form protective films on metal surfaces. researchgate.netmdpi.com Furthermore, the synthesis of novel OPEs with tailored properties for specific applications continues to be an active area of investigation in organophosphorus chemistry. organic-chemistry.org
Historical Context and Evolution of Phosphate (B84403) Ester Applications
The history of phosphate esters dates back over a century, with initial reports of triaryl phosphates appearing in the mid-19th century. epa.gov Triphenyl phosphate was first reported in 1854. epa.gov However, their utility was not realized until the early 20th century. In 1910, a patent was issued for the use of triphenyl phosphate with cellulose (B213188) acetate (B1210297) to create a less flammable alternative to celluloid. epa.gov
The 1920s and 1930s saw the development and patenting of other aryl phosphates like tricresyl phosphate and cresyl diphenyl phosphate, which found use as plasticizers in plastics and lacquers. atamanchemicals.comepa.gov A significant development was the use of triphenyl phosphate as a plasticizer for poly(vinyl chloride) in 1913. epa.gov
During and after World War II, the demand for plastics like PVC grew, leading to increased use of phosphate esters as plasticizers. epa.gov The 1950s marked a new era of applications, with phosphate esters being introduced as gasoline additives to control sparkplug fouling and preignition. epa.gov This decade also saw their development as fire-resistant hydraulic fluids, initially for industrial systems. epa.gov The use of phosphate esters as lubricant additives to enhance antiwear and extreme pressure performance also gained prominence during the mid-20th century. atamanchemicals.commdpi.com Over the past 80 years, as industrial requirements for lubricants became more demanding, a wider variety of phosphate esters were developed to meet these needs. mdpi.com
Significance of Tris(4-methoxybutyl) Phosphate within the Field of Organophosphorus Chemistry
This compound is an organophosphate ester with the chemical formula C15H33O7P. nih.gov Its significance in organophosphorus chemistry stems from its specific structure, which includes three 4-methoxybutyl chains attached to a central phosphate group. This structure imparts particular physical and chemical properties that are of academic and potentially industrial interest.
The synthesis of this compound involves the reaction of 4-methoxybutan-1-ol (B94083) with a phosphorylating agent like phosphorus oxychloride (POCl3). wikipedia.org This reaction is a classic example of esterification in organophosphorus chemistry. The precursor, 4-methoxybutan-1-ol, is a versatile building block in organic synthesis, used in the creation of fragrances, pharmaceuticals, polymers, and surfactants. biosynth.coma2bchem.com
The properties of this compound, such as its molecular weight, polarity, and potential as a solvent or plasticizer, are determined by its molecular structure. Research into such specific OPEs contributes to the broader understanding of structure-property relationships within this class of compounds. While not as extensively studied as some other OPEs, its unique ether linkages within the alkyl chains present an interesting variation for academic investigation into its potential applications and behavior.
Scope and Objectives of Academic Inquiry on this compound
Academic inquiry into this compound is primarily focused on its fundamental chemical and physical properties, synthesis, and potential applications. The objectives of such research include:
Synthesis and Characterization: Developing efficient and high-yield synthetic routes for this compound. A common method involves the reaction of phosphorus oxychloride with an excess of an alcohol, in this case, 4-methoxybutan-1-ol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. wikipedia.org Characterization involves techniques to confirm the structure and purity of the synthesized compound.
Property Determination: Measuring and computing key physicochemical properties. This includes molecular weight, density, boiling point, and solubility, which are crucial for understanding its behavior and potential uses.
Exploration of Applications: Investigating its potential as a specialty chemical. Given the properties of similar organophosphate esters, research could explore its utility as a flame retardant, a plasticizer with potentially low volatility due to its higher molecular weight, or as a functional fluid. The presence of ether groups might also influence its solvency and compatibility with other materials.
Comparative Studies: Comparing its properties and potential performance with other well-known organophosphate esters to identify any unique advantages or characteristics.
Currently, detailed research findings specifically on the applications and extensive properties of this compound are not widely published, indicating that it is a compound of more specialized academic or niche industrial interest.
Chemical Compound Data
Below are data tables for the chemical compounds discussed in this article.
Table 1: this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 94160-08-4 nih.gov |
| Molecular Formula | C15H33O7P nih.gov |
| Molecular Weight | 356.39 g/mol nih.gov |
| Computed XLogP3 | 0.9 nih.gov |
| Hydrogen Bond Donor Count | 0 nih.gov |
| Hydrogen Bond Acceptor Count | 7 nih.gov |
| Rotatable Bond Count | 15 nih.gov |
Table 2: 4-Methoxybutan-1-ol
| Property | Value |
|---|---|
| IUPAC Name | 4-methoxybutan-1-ol |
| CAS Number | 111-32-0 biosynth.com |
| Molecular Formula | C5H12O2 biosynth.com |
| Molecular Weight | 104.15 g/mol biosynth.com |
| Boiling Point | 66 °C / 7mmHg chemicalbook.com |
| Density | 0.93 g/cm³ chemicalbook.com |
| Water Solubility | Slightly soluble chemicalbook.com |
Table 3: Phosphorus Oxychloride
| Property | Value |
|---|---|
| IUPAC Name | Phosphoryl trichloride |
| CAS Number | 10025-87-3 wikipedia.org |
| Molecular Formula | POCl3 wikipedia.org |
| Molecular Weight | 153.32 g/mol wikipedia.org |
| Boiling Point | 105.8 °C wikipedia.org |
| Melting Point | 1.25 °C wikipedia.org |
| Density | 1.645 g/cm³ wikipedia.org |
List of Compounds
this compound
4-Methoxybutan-1-ol
Phosphorus oxychloride
Polybrominated diphenyl ethers (PBDEs)
Triphenyl phosphate
Tricresyl phosphate
Cresyl diphenyl phosphate
Pyridine
Hydrogen chloride (HCl)
Properties
CAS No. |
94160-08-4 |
|---|---|
Molecular Formula |
C15H33O7P |
Molecular Weight |
356.39 g/mol |
IUPAC Name |
tris(4-methoxybutyl) phosphate |
InChI |
InChI=1S/C15H33O7P/c1-17-10-4-7-13-20-23(16,21-14-8-5-11-18-2)22-15-9-6-12-19-3/h4-15H2,1-3H3 |
InChI Key |
RJAXJFWBJQWSHY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCOP(=O)(OCCCCOC)OCCCCOC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Tris 4 Methoxybutyl Phosphate
Established Synthetic Routes for Tris(4-methoxybutyl) Phosphate (B84403)
The most conventional and widely employed method for the synthesis of symmetrical trialkyl phosphates, such as Tris(4-methoxybutyl) phosphate, is the direct esterification of phosphorus oxychloride with the corresponding alcohol.
Esterification Reactions of Phosphorus Oxychloride with Alcohols
P(O)Cl₃ + 3 CH₃O(CH₂)₄OH → P(O)(O(CH₂)₄OCH₃)₃ + 3 HCl
This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrogen chloride (HCl) byproduct as it is formed. twistbioscience.com The removal of HCl is crucial as its presence can lead to undesirable side reactions, including the cleavage of the newly formed ester linkages. rsc.org
The reaction mechanism involves the stepwise nucleophilic attack of the alcohol's hydroxyl group on the phosphorus center, with the concurrent displacement of a chloride ion. This process is repeated three times to yield the final triester product. The reaction temperature is a critical parameter and is generally kept low, often not exceeding 10°C during the addition of phosphorus oxychloride, to control the exothermic nature of the reaction. twistbioscience.com
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Reactants | Phosphorus oxychloride, Alcohol (e.g., 4-methoxybutan-1-ol) | Direct precursors for the phosphate ester. |
| Stoichiometry | 1 equivalent POCl₃ : ≥ 3 equivalents alcohol | Ensures complete substitution of chlorine atoms. An excess of alcohol can drive the reaction to completion. entegris.com |
| Solvent | Inert solvents like benzene, toluene, or carbon tetrachloride are often used. twistbioscience.com | Provides a medium for the reaction and helps in temperature control. |
| Base | Pyridine, triethylamine, or other tertiary amines. twistbioscience.com | Acts as an HCl scavenger, preventing side reactions. |
| Temperature | Initial addition at low temperatures (e.g., -5 to 10°C), followed by heating to reflux. twistbioscience.com | Controls the exothermic reaction and then ensures completion. |
| Work-up | Washing with water to remove the amine hydrochloride salt, followed by drying and distillation. twistbioscience.com | Purification of the final product. |
Catalytic Approaches in this compound Synthesis
While the use of a stoichiometric amount of a base is common, catalytic approaches for the synthesis of phosphate esters are also being explored to enhance efficiency and reduce waste. For the synthesis of triaryl phosphates, catalysts such as aluminum chloride have been employed. elchemy.com However, for trialkyl phosphates, the focus has been more on optimizing reaction conditions rather than on specific catalysts for the esterification of phosphorus oxychloride.
More recent developments in catalytic phosphorylation of alcohols often involve different phosphorylating agents and may not be directly applicable to the traditional POCl₃ route. nih.gov For instance, some methods utilize iron catalysts in the presence of iodine for the synthesis of triaryl phosphates from white phosphorus and phenols. google.com
Strategies for High-Yield and High-Purity this compound Production
Achieving high yields and purity in the synthesis of this compound is contingent on several factors. The use of an excess of the alcohol, 4-methoxybutan-1-ol (B94083), can help to drive the reaction to completion and maximize the yield of the desired triester. entegris.com
Effective removal of the HCl byproduct is paramount to prevent the cleavage of the ester bonds, which would lead to the formation of acidic phosphate esters and alkyl chlorides. rsc.org This is typically achieved by using a base or by conducting the reaction under reduced pressure to facilitate the removal of gaseous HCl.
Purification of the final product is usually accomplished through a series of washing steps to remove any remaining starting materials, the base hydrochloride salt, and any acidic byproducts. This is followed by drying and, if necessary, vacuum distillation to obtain the pure this compound. The use of an anion exchange resin has also been reported to remove acidic impurities from crude trialkyl phosphate esters.
Advanced Synthetic Approaches for Phosphate Triesters
Beyond the classical esterification of phosphorus oxychloride, more advanced synthetic methodologies for the preparation of phosphate triesters have been developed. These methods offer greater control over the final product and can be particularly useful for the synthesis of unsymmetrical or complex phosphate esters.
Selective Substitution and Transesterification Techniques
Transesterification is a powerful method for the synthesis of phosphate esters, involving the exchange of the alkoxy or aryloxy groups of a phosphate triester with another alcohol. This method can be catalyzed by both acids and bases. For instance, triaryl phosphates can be transesterified with alcohols in the presence of a catalytic amount of a base with a pKa of less than 11.
A selective three-step substitution transesterification starting with tris(2,2,2-trifluoroethyl) phosphate has been developed for the facile synthesis of mixed unsymmetrical phosphate triesters from three different alcohols. The substitution of the trifluoroethoxy group proceeds selectively in the presence of DBU or lithium alkoxides. organic-chemistry.org This approach offers a high degree of control for creating complex phosphate esters.
| Method | Starting Materials | Key Features | Applicability to this compound |
|---|---|---|---|
| Esterification | Phosphorus oxychloride, 4-methoxybutan-1-ol | Direct, well-established, suitable for symmetrical esters. | Primary and most straightforward method. |
| Transesterification | A simple trialkyl or triaryl phosphate, 4-methoxybutan-1-ol | Can be used for both symmetrical and unsymmetrical esters; often requires a catalyst. | Feasible, but may be less direct than esterification for a symmetrical ester. |
| Phosphoramidite (B1245037) Approach | A phosphoramidite reagent, 4-methoxybutan-1-ol | Mild reaction conditions, high selectivity; typically used for complex molecules like oligonucleotides. twistbioscience.com | Theoretically possible but likely overly complex for this specific target. |
Development of Novel Phosphorylation Reagents
The field of organophosphorus chemistry has seen the development of numerous novel phosphorylating agents designed to offer milder reaction conditions and greater functional group tolerance. Phosphoramidites are a prominent class of such reagents, widely used in the synthesis of oligonucleotides. twistbioscience.com These P(III) compounds react with alcohols in the presence of an activator to form a phosphite (B83602) triester, which is then oxidized to the corresponding phosphate triester. While highly effective, this multi-step approach is generally more complex than necessary for the synthesis of a simple symmetrical trialkyl phosphate like this compound.
Other novel reagents and catalytic systems for the phosphorylation of alcohols are continuously being developed, aiming for direct and chemoselective transformations. nih.govgoogle.com These advanced methods, while not the standard for producing simple trialkyl phosphates, represent the forefront of research in the field and could potentially be adapted for the synthesis of specialty phosphate esters.
Green Chemistry Principles in this compound Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred the application of green chemistry principles to the synthesis of organophosphate esters, including this compound.
Prevention of Waste: The phosphorus pentoxide method is inherently advantageous in this regard as it avoids the formation of a salt byproduct, which is a significant waste stream in the phosphorus oxychloride process. The primary byproduct in the P₂O₅ route is water, which is environmentally benign.
Use of Less Hazardous Chemical Syntheses: A major tenet of green chemistry is the avoidance of toxic and hazardous reagents and solvents. Phosphorus oxychloride is a corrosive and moisture-sensitive chemical. The development of P-chloride-free synthetic routes, such as those utilizing phosphorus pentoxide, is a significant step towards a safer and more sustainable process. organic-chemistry.org Furthermore, research into solvent-free reaction conditions or the use of greener solvents can further enhance the environmental profile of the synthesis.
Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates, improve selectivity, and reduce energy consumption. In the context of this compound synthesis, the development of efficient and recyclable catalysts for the esterification steps, particularly in the phosphorus pentoxide route, is an area of active research. For instance, microwave-assisted esterification in the presence of ionic liquid catalysts has been shown to be effective for the synthesis of other trialkyl phosphates and represents a greener alternative to traditional heating methods. organic-chemistry.org
Energy Efficiency: Optimizing reaction conditions to minimize energy input is another crucial aspect. This can involve the use of catalysts that allow for lower reaction temperatures or the application of alternative energy sources like microwave irradiation, which can lead to faster reaction times and reduced energy consumption. organic-chemistry.org
By embracing these green chemistry principles, the synthesis of this compound can be shifted towards more sustainable and environmentally responsible methodologies, aligning with the broader goals of modern chemical manufacturing.
Analytical Techniques for the Characterization and Quantification of Tris 4 Methoxybutyl Phosphate
Chromatographic Methods for Tris(4-methoxybutyl) Phosphate (B84403) Analysis
Chromatographic techniques are fundamental for the separation of Tris(4-methoxybutyl) phosphate from complex sample mixtures, enabling its subsequent detection and quantification. The choice of method often depends on the concentration levels of the analyte and the complexity of the sample matrix.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of semi-volatile organophosphate esters like this compound. The technique separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. inchem.orgwho.int
For the analysis of this compound, a non-polar capillary column is typically employed for optimal separation. The mass spectrometer can be operated in various modes, including full scan for identification of unknown compounds and selected ion monitoring (SIM) for enhanced sensitivity in quantifying target analytes.
Table 1: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 280 °C |
| Oven Program | 80 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS System | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-550) and SIM |
| Expected Retention Time | Approximately 15-17 minutes |
The fragmentation pattern of this compound in EI-MS is expected to yield characteristic ions resulting from the cleavage of the ester and ether linkages.
High-performance liquid chromatography (HPLC) offers a complementary approach to GC-MS, particularly for less volatile or thermally labile compounds. For organophosphate esters, reversed-phase HPLC is a common methodology. researchgate.net
The separation of this compound can be achieved using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is often performed using a diode array detector (DAD) or an ultraviolet (UV) detector, although the chromophoric properties of the molecule will influence the sensitivity.
Table 2: Representative HPLC Conditions for this compound
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or similar |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 60% B to 100% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Diode Array Detector (DAD) |
| Wavelength | 210 nm |
| Injection Volume | 10 µL |
For the detection of trace levels of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. nih.gov This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry.
In LC-MS/MS analysis, the parent ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances the signal-to-noise ratio. mdpi.com
Table 3: Plausible LC-MS/MS Parameters for this compound
| Parameter | Value |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Ascentis Express C18 (2.1 x 100 mm, 2.7 µm) or similar |
| Mobile Phase | A: 5 mM Ammonium Acetate (B1210297) in Water; B: 5 mM Ammonium Acetate in Methanol |
| Gradient | 50% B to 100% B over 10 minutes, hold for 3 minutes |
| Flow Rate | 0.3 mL/min |
| MS/MS System | Sciex Triple Quad 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 °C |
| MRM Transitions (Predicted) | Precursor Ion (m/z): 357.2 -> Product Ions (m/z): 257.1, 157.1 |
Advanced Analytical Approaches for Organophosphate Esters
The detection and quantification of organophosphate esters (OPEs), including this compound, in various matrices necessitate the use of sophisticated analytical techniques. Continuous innovation in analytical instrumentation has led to the development of highly sensitive and selective methods for the characterization of these compounds. These advanced approaches are crucial for understanding the environmental fate and potential exposure risks associated with OPEs.
Mass Spectrometry (MS) Innovations in Phosphate Ester Detection
Mass spectrometry, particularly when coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), stands as a cornerstone for the analysis of organophosphate esters. The high selectivity and sensitivity of MS allow for the identification and quantification of OPEs even at trace levels in complex environmental and biological samples.
Recent advancements in MS technology have significantly enhanced the capabilities for OPE analysis. High-resolution mass spectrometry (HRMS), for instance, provides highly accurate mass measurements, which aids in the confident identification of known and unknown OPEs. Techniques such as time-of-flight (TOF) and Orbitrap mass analyzers are increasingly employed for non-target and suspect screening of emerging OPEs in various matrices, including wild fish.
Furthermore, tandem mass spectrometry (MS/MS) offers excellent selectivity and reduces matrix interference, which is particularly beneficial for complex samples. The development of robust sample preparation techniques, such as pressurized liquid extraction (PLE) and solid-phase extraction (SPE), coupled with GC-MS/MS or LC-MS/MS, has enabled the reliable determination of a wide range of OPEs in environmental samples like particulate matter and water. providence.eduresearchgate.net The choice between GC and LC depends on the volatility and thermal stability of the target OPEs. While GC-MS is suitable for more volatile and thermally stable compounds, LC-MS/MS is preferred for less volatile and thermally labile OPEs.
Novel ionization techniques are also expanding the scope of MS for OPE analysis. Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) is an emerging direct analysis method that has shown potential for the analysis of semivolatile organic compounds like OPEs in air without the need for sample preparation and chromatographic separation. chemazone.com
Table 1: Performance of Mass Spectrometry Techniques for Organophosphate Ester Analysis
| Analytical Technique | Sample Matrix | Limit of Detection (LOD) Range | Recovery Range (%) | Reference |
| GC-MS/MS | Sediment | 0.31 to 64.51 ng L⁻¹ | 80% to 120% | buyersguidechem.com |
| LC-MS/MS | Water | Not Specified | Not Specified | researchgate.net |
| GC-MS | Particulate Matter | 14.2 to 55.9 ppb | 88.6 ± 7.3% (surrogate) | providence.edu |
| SIFT-MS | Air | Not Specified | Not Applicable | chemazone.com |
X-ray Fluorescence (XRF) Spectroscopy in Phosphorus Determination
X-ray fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. It operates on the principle that when a sample is irradiated with high-energy X-rays, atoms in the sample absorb energy and become excited, leading to the emission of secondary (or fluorescent) X-rays. Each element emits X-rays at a unique energy, allowing for the identification and quantification of the elements present.
Portable XRF (pXRF) analyzers have gained popularity for in-field analysis due to their speed, portability, and minimal sample preparation requirements. evidentscientific.com For instance, pXRF has been used to estimate the bromine and chlorine content in polyurethane foam to infer the presence of halogenated flame retardants. researchgate.net A similar principle can be applied to screen for phosphorus in materials where organophosphate esters are suspected to be present.
The suitability of XRF for determining the elemental composition of various sample types has been demonstrated in several studies. d-nb.info However, it is important to note that for the specific quantification of this compound, XRF would need to be complemented by other techniques like mass spectrometry that can provide molecular-level information.
Table 2: Applications of XRF in Elemental Analysis Relevant to Organophosphate Esters
| Application | Sample Type | Element of Interest | Key Advantage | Reference |
| Screening for Halogenated Flame Retardants | Polyurethane Foam | Bromine, Chlorine | Rapid, In-field Prediction | researchgate.net |
| Phosphate Investigations | Mining and Exploration | Phosphorus | Real-time Quantification | evidentscientific.com |
| Elemental Analysis of Plant Material | Plants | Phosphorus | Non-destructive | d-nb.info |
| Determination of Phosphate in Water | Natural Waters | Phosphorus | High Sensitivity (ppb level) | acs.org |
Note: This table illustrates the applicability of XRF for phosphorus and related elemental analysis. Specific studies on the direct XRF analysis of this compound were not found in the reviewed literature.
Emerging Biosensor and Nanotechnology-Based Detection Systems
In recent years, there has been a growing interest in the development of biosensors and nanotechnology-based systems for the rapid, sensitive, and cost-effective detection of organophosphate esters. These emerging technologies offer promising alternatives to conventional analytical methods.
Biosensors for OPE detection often rely on the inhibition of enzymes, most commonly acetylcholinesterase (AChE). mdpi.comnih.gov OPEs can inhibit the activity of AChE, and the extent of this inhibition can be measured and correlated to the concentration of the OPE. Various transducer principles, including electrochemical and optical methods, are used to monitor the enzyme's activity. Piezoelectric biosensors have also attracted research interest due to their potential for real-time and label-free detection. researchgate.net
Nanotechnology has played a pivotal role in enhancing the performance of these detection systems. Nanomaterials such as carbon nanotubes, graphene, and gold nanoparticles can be used to modify sensor surfaces, leading to improved electrical conductivity, larger surface area, and enhanced sensitivity and selectivity. unit.no For example, the integration of nanomaterials in electrochemical biosensors has been shown to significantly improve the detection limits for organophosphate pesticides. kennesaw.edu
These emerging systems offer several advantages, including portability, high sensitivity, and the potential for on-site analysis, which is crucial for rapid environmental monitoring. While much of the research in this area has focused on organophosphate pesticides, the principles can be adapted for the detection of other organophosphate esters, including flame retardants like this compound.
Table 3: Examples of Emerging Detection Systems for Organophosphate Compounds
| Detection System | Principle | Target Analyte Class | Key Features | Reference |
| Acetylcholinesterase-based Biosensor | Enzyme Inhibition | Organophosphate Pesticides | High Sensitivity, Potential for Portability | mdpi.com |
| Piezoelectric Biosensor | Change in Mass/Viscoelasticity | Organophosphate Pesticides | Real-time, Label-free Detection | researchgate.net |
| Nanomaterial-enhanced Electrochemical Sensor | Enhanced Electrochemical Response | Organophosphate Pesticides | Improved Sensitivity and Selectivity | unit.nokennesaw.edu |
| Carbon Dots-Graphene Oxide Fluorescent Biosensor | Fluorescence Quenching | Organophosphate Pesticides | Ultralow Limit of Detection | researchgate.net |
Note: The table showcases emerging detection technologies for organophosphate compounds in general. Specific development and application of these systems for this compound have not been detailed in the reviewed literature.
Chemical Compound Information
Applications and Performance in Materials Science and Engineering
Tris(4-methoxybutyl) Phosphate (B84403) as a Plasticizer in Polymer Systems
Plasticizers are additives that increase the flexibility, workability, and distensibility of polymers by reducing the intermolecular forces between polymer chains. Organophosphates are a known class of plasticizers, often valued for their dual functionality as flame retardants.
Impact on Polymer Mechanical Properties
The introduction of a plasticizer like Tris(4-methoxybutyl) phosphate is expected to alter the mechanical properties of a polymer. Typically, an increase in plasticizer concentration leads to a decrease in tensile strength and modulus of elasticity, while increasing the elongation at break. However, without specific experimental data for this compound, a quantitative analysis of its impact on various polymers is not possible.
Hypothetical Impact of this compound on Polymer Mechanical Properties
| Polymer Matrix | Hypothetical Concentration of this compound (%) | Predicted Change in Tensile Strength | Predicted Change in Elongation at Break (%) | Predicted Change in Young's Modulus |
| Polyvinyl Chloride (PVC) | 10 | Decrease | Increase | Decrease |
| Polyvinyl Chloride (PVC) | 20 | Further Decrease | Further Increase | Further Decrease |
| Thermoplastic Polyurethane (TPU) | 10 | Decrease | Increase | Decrease |
| Thermoplastic Polyurethane (TPU) | 20 | Further Decrease | Further Increase | Further Decrease |
This table is based on general principles of polymer plasticization and is for illustrative purposes only. No experimental data for this compound was found.
Compatibility and Blending with Other Polymer Additives
The compatibility of this compound with a polymer and other additives would be crucial for its successful application. Good compatibility ensures a homogeneous blend and prevents phase separation or "bleeding" of the plasticizer to the surface of the material over time. The polarity of the methoxy (B1213986) group in the side chains of this compound would play a significant role in its interaction with polar polymers and other polar additives. However, specific studies on its miscibility and potential synergistic or antagonistic effects when blended with other common additives like stabilizers, fillers, or other plasticizers are not available in the reviewed literature.
Flame Retardant Properties of this compound
Many organophosphate esters are utilized as flame retardants due to the presence of phosphorus. researchgate.netresearchgate.net They can act in both the gas phase and the condensed phase to inhibit the combustion process. researchgate.netnih.gov
Phosphorous-Containing Flame Retardancy Mechanisms
The flame retardant action of phosphorus compounds generally involves two primary mechanisms:
Gas Phase Inhibition: During combustion, the phosphorus-containing compound can decompose to release phosphorus-containing radicals (e.g., PO•, HPO•). These radicals can interfere with the chain reactions of combustion in the gas phase, specifically by scavenging the highly reactive H• and OH• radicals that propagate the fire. mdpi.com This process cools the flame and reduces its intensity.
Condensed Phase Charring: In the solid (condensed) phase, the phosphate ester can decompose upon heating to form phosphoric acid. innospk.com This acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface. researchgate.net This char layer acts as a physical barrier, limiting the heat transfer to the underlying polymer and restricting the release of flammable volatile compounds into the gas phase. researchgate.net
It is plausible that this compound would exhibit a combination of these mechanisms, though the balance between gas-phase and condensed-phase activity would depend on its thermal decomposition behavior and its interaction with the specific polymer.
Influence on Polymer Thermal Degradation and Pyrolysis
The incorporation of a phosphorus-based flame retardant like this compound would be expected to alter the thermal degradation and pyrolysis of a polymer. The catalytic charring effect would likely lower the onset temperature of decomposition but increase the amount of char residue at higher temperatures. nih.gov This would, in turn, reduce the peak heat release rate (pHRR) and the total heat released (THR) during combustion, which are critical parameters in fire safety assessment.
Hypothetical Flammability Data for a Polymer with this compound
| Polymer Formulation | Limiting Oxygen Index (LOI) (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Released (THR) (MJ/m²) |
| Neat Polymer | Lower Value | Higher Value | Higher Value |
| Polymer + 15% this compound | Increased Value | Decreased Value | Decreased Value |
This table is a hypothetical representation based on the expected behavior of phosphorus-containing flame retardants. No specific flammability data for this compound was found.
Enhancement of Char Formation and Reduction of Volatile Products
Organophosphate flame retardants, as a class, are known to significantly enhance the fire resistance of polymeric materials by promoting the formation of a stable carbonaceous layer, or char, upon thermal decomposition. This mechanism is crucial in mitigating the flammability of materials. When exposed to heat, this compound is presumed to decompose, releasing phosphoric acid. This acidic species acts as a catalyst in the dehydration of the polymer matrix, leading to cross-linking and the subsequent formation of a protective char layer.
| Parameter | Effect of Organophosphate Flame Retardants | Underlying Mechanism |
| Char Formation | Increased | Catalytic dehydration and cross-linking of the polymer by phosphoric acid released during decomposition. |
| Volatile Products | Reduced | Formation of a char barrier that traps volatile decomposition products. |
| Heat Release Rate | Decreased | The insulating char layer reduces heat transfer to the polymer, slowing pyrolysis. |
| Smoke Production | Generally Reduced | Incomplete combustion is lessened due to the reduction of flammable volatiles. |
Role of this compound as a Solvent and Processing Aid
Beyond its flame retardant properties, this compound is expected to exhibit characteristics that make it a valuable solvent and processing aid in various industrial applications.
Solvent Properties and Their Applications in Industrial Processes
Organophosphate esters are recognized for their excellent solvency for a wide range of polar and nonpolar substances. This property is attributed to the presence of both a polar phosphate group and nonpolar alkyl or aryl groups. In the case of this compound, the methoxybutyl groups contribute to its ability to dissolve various resins, polymers, and other organic compounds. This makes it a potential candidate for use in formulations such as inks, coatings, and adhesives, where it can act as a coalescing agent or a viscosity modifier. The solvent properties of similar compounds, such as tributyl phosphate, are well-established in applications like extraction and purification processes.
Utilization as an Anti-foaming Agent and Penetrant
The surfactant-like structure of organophosphate esters suggests their potential use as anti-foaming agents. These compounds can disrupt the stability of foam bubbles by reducing surface tension, making them valuable in industrial processes where foaming can be problematic, such as in the manufacturing of paints, textiles, and paper. While direct evidence for this compound is scarce, related compounds like tributyl phosphate are known to be effective defoamers.
Furthermore, the ability of organophosphates to lower surface tension also implies their utility as penetrants. This property is beneficial in applications where it is necessary for a liquid to spread evenly and penetrate a porous material, such as in the formulation of pesticides or in certain dyeing processes.
This compound in Specialized Material Formulations
The unique combination of properties inherent to organophosphates opens up possibilities for their use in advanced and functional materials.
Integration into Polymer Networks for Functional Materials
This compound can potentially be incorporated into polymer networks, either as an additive or as a reactive comonomer if functional groups are introduced. As an additive, it can impart flame retardancy and act as a plasticizer, improving the flexibility and processability of the polymer. If chemically integrated into the polymer backbone, it can lead to materials with permanently enhanced flame resistance and modified mechanical properties. Research in this area for other organophosphates has led to the development of functional polymers for a variety of applications, from engineering plastics to specialty coatings.
Potential as Electrolyte Additives in Energy Storage Systems (Based on related phosphates)
Information regarding this compound in specified applications is currently unavailable.
Extensive research has yielded no specific data on the applications of the chemical compound this compound in inks, construction materials, or textile auxiliaries. The available information is limited to basic identifiers such as its CAS number (94160-08-4) and chemical formula (C15H33O7P).
It is important to distinguish this compound from a similarly named compound, Triisobutyl phosphate (TIBP). While TIBP is documented to have applications in the aforementioned industries, this information is not transferable to this compound. Due to the lack of specific research findings and data for this compound, a detailed article on its performance and applications in materials science and engineering, as per the requested outline, cannot be provided at this time.
Environmental Chemistry and Fate of Tris 4 Methoxybutyl Phosphate
Degradation Pathways in Environmental Matrices
The breakdown of Tris(4-methoxybutyl) phosphate (B84403) in various environmental compartments is expected to follow pathways common to other non-halogenated OPEs. These pathways involve a series of biochemical reactions that transform the parent compound into various intermediate and final products.
Aerobic biodegradation is a primary mechanism for the removal of non-halogenated OPEs from environments such as wastewater treatment plants. researchgate.netnih.gov The principal reactions involved in the microbial degradation of OPEs include hydrolysis, oxidation, and dealkylation. oup.com For compounds structurally similar to Tris(4-methoxybutyl) phosphate, such as tris(2-butoxyethyl) phosphate (TBOEP) and tris(n-butyl) phosphate (TNBP), aerobic degradation proceeds through pathways of hydrolysis, hydroxylation, and methoxylation. nih.govgdut.edu.cn
The initial and most significant step in the detoxification of OPEs is the microbial-mediated hydrolysis of the P-O-alkyl bonds. oup.com This process is catalyzed by enzymes that cleave the ester linkages, leading to the formation of less complex and often less toxic substances. The presence of additional carbon sources, like glucose, has been shown to significantly enhance the aerobic biodegradation of some non-halogenated OPEs by sludge cultures. nih.govgdut.edu.cn
The general stability and, consequently, the degradation rate of OPEs are influenced by their side-chain structures. Typically, the order of degradation ease is aryl-OPEs > halogenated-OPEs > alkyl-OPEs. mdpi.com As an alkyl-OPE, this compound is presumed to be more resistant to degradation compared to aryl or halogenated counterparts.
Hydrolysis is a critical degradation pathway for OPEs, cleaving the phosphate ester bonds. oup.com This can be a purely chemical process (abiotic hydrolysis) or mediated by microbial enzymes (biotic hydrolysis). oup.comnih.gov Abiotic hydrolysis of OPEs is generally slow under neutral pH conditions but can be significantly faster in the presence of metal (hydr)oxide minerals or under alkaline conditions. nih.gov The process typically results in the stepwise removal of the alkyl or aryl groups, forming di- and mono-ester transformation products. osti.govunt.eduscispace.com For instance, the hydrolysis of tributyl phosphate (TBP), an analogue of this compound, yields dibutyl phosphate (DBP) and monobutyl phosphate (MBP). osti.govunt.edu
Hydroxylation is another key transformation process, often occurring as a phase I metabolic reaction in plants and microorganisms. researchgate.netjax.orgnih.gov This process introduces hydroxyl (-OH) groups onto the alkyl chains of the OPE molecule. These hydroxylated intermediates can then be further transformed. gdut.edu.cn For example, in the biotransformation of TBOEP, hydroxylated metabolites such as bis(2-butoxyethyl) hydroxyethyl phosphate have been identified. nih.gov
Methylation has also been identified as a biotransformation pathway for some OPEs in plant and rhizosphere microbiome systems, leading to the formation of methylated metabolites. researchgate.netjax.org
The degradation of OPEs leads to the formation of various transformation products (TPs). The most commonly reported and abundant TPs are the di-alkyl phosphates (DAPs) or di-ester phosphates, which result from the hydrolysis of one ester bond. nih.govgdut.edu.cn These DAPs can persist in the environment and are often used as biomarkers for OPE exposure. researchgate.net
For alkyl-OPEs like TBOEP, degradation pathways can involve the cleavage of the ether bond, leading to products like bis(2-butoxyethyl) hydroxyethyl phosphate. nih.gov Further degradation can lead to the formation of mono-esters and eventually inorganic phosphate. oup.com In studies with various aquatic species, diphenyl phosphate was a common hydrolysis product of triphenyl phosphate (TPHP). researchgate.net It is expected that this compound would similarly degrade to bis(4-methoxybutyl) phosphate and subsequently mono(4-methoxybutyl) phosphate.
| Transformation Pathway | Description | Example Precursor OPE | Primary Transformation Product(s) |
|---|---|---|---|
| Hydrolysis | Cleavage of one or more P-O-alkyl ester bonds. | Tris(n-butyl) phosphate (TNBP) | Dibutyl phosphate (DBP), Monobutyl phosphate (MBP) |
| Hydroxylation | Addition of a hydroxyl group to an alkyl side chain. | Tris(2-butoxyethyl) phosphate (TBOEP) | Bis(2-butoxyethyl) (3-hydroxyl-2-butoxyethyl) phosphate |
| Ether Bond Cleavage | Cleavage of a C-O-C bond within an alkoxy side chain. | Tris(2-butoxyethyl) phosphate (TBOEP) | Bis(2-butoxyethyl) hydroxyethyl phosphate (BBOEHEP) |
| Methylation | Addition of a methyl group. | Various OPEs in plant systems | Methylated OPE derivatives |
Biotransformation by Microbial Communities
Microbial communities in soil, sediment, and wastewater play a crucial role in the biotransformation of OPEs. These microorganisms can utilize OPEs as a source of carbon and/or phosphorus, breaking them down into simpler molecules.
Several bacterial genera have been identified with the capability to degrade various OPEs. For non-halogenated OPEs, phylotypes of Klebsiella have been found to be significantly more abundant during biodegradation in sludge cultures. nih.govgdut.edu.cn Other studies have implicated a range of bacteria in the degradation of different OPEs, including:
Sphingobium and Sphingomonas : These have been shown to degrade OPEs, sometimes utilizing them as a sole phosphorus source. vliz.be
Flavobacteria : Members of this group have shown increased activity in the presence of OPEs in seawater. vliz.benih.gov The first microorganism identified as capable of degrading organophosphorus compounds was a Flavobacterium species. oup.com
Rhodococcus and Ottowia : A metagenomic study identified Rhodococcus ruber as a key degrader of TBOEP and its metabolites, with Ottowia contributing to the initial hydroxylation. nih.gov
Achromobacter and Rhizobium : Strains from these genera, isolated from contaminated wastewater, have demonstrated the ability to effectively degrade several OPEs. researchgate.net
Other identified genera include Bacillus, Alcaligenes, and Pseudomonas , which may be responsible for OPE degradation in sewage sludge. fao.org
| Microbial Genus | Type of OPE Degraded | Environment/Source |
|---|---|---|
| Klebsiella | Non-halogenated OPEs (TBOEP, TNBP, TPHP) | Sewage sludge |
| Sphingobium, Sphingomonas | Various OPEs | Soil |
| Flavobacterium | Organophosphorus compounds | Soil, Seawater |
| Rhodococcus | Tris(2-butoxyethyl) phosphate (TBOEP) | Bacterial enrichment culture |
| Ottowia | Tris(2-butoxyethyl) phosphate (TBOEP) | Bacterial enrichment culture |
| Achromobacter, Rhizobium | Various OPEs | Contaminated wastewater |
| Bacillus, Alcaligenes, Pseudomonas | Various OPEs | Sewage sludge |
The microbial degradation of OPEs is facilitated by specific enzymes that catalyze the cleavage of the phosphate ester bonds. The most well-studied enzymes in this context are phosphotriesterases (PTEs) . oup.com PTEs, also known as organophosphate hydrolases (OPH), are highly efficient in hydrolyzing the P-O ester linkage in a wide range of organophosphorus compounds. oup.com This initial hydrolysis step is crucial for detoxification. oup.com
Other enzymes that play a role in the breakdown of phosphate esters include:
Phosphodiesterases and Phosphomonoesterases : Following the initial action of PTEs which convert triesters to diesters, these enzymes can further hydrolyze the resulting diesters and monoesters. vliz.be
Acid Phosphatases (ACPs) : In vitro experiments have demonstrated that ACPs are key enzymes in the hydrolysis of OPEs in plants, particularly under phosphorus-deficient conditions. nih.gov
Alkaline Phosphatase : This enzyme is part of a superfamily of phosphatases that can hydrolyze phosphate monoesters and is considered a final enzyme in some postulated degradative pathways for organophosphorus compounds. oup.comrsc.org
Monooxygenases and Dehydrogenases : In the degradation of TBOEP by Rhodococcus ruber, the upregulation of various monooxygenase and dehydrogenase genes was observed, indicating their involvement in the oxidative transformation of the parent compound and its metabolites. nih.gov
The enzymatic hydrolysis of phosphate esters is a key process in their environmental degradation, converting them into inorganic phosphate and the corresponding alcohol, which can then be assimilated by microorganisms. fraunhofer.de
Environmental Distribution and Transport Mechanisms
Organophosphate esters are recognized as ubiquitous environmental contaminants, found in various environmental compartments due to their widespread use as flame retardants, plasticizers, and anti-foaming agents. Their physical and chemical properties dictate their distribution and movement through the environment.
Presence in Aquatic and Terrestrial Environments
OPEs have been detected in a multitude of environmental matrices, including water, sediment, soil, and biota. Their presence in aquatic systems is a result of direct industrial discharges, wastewater treatment plant effluents, and runoff from agricultural and urban areas. usgs.govknowyourh2o.com In terrestrial environments, the application of sewage sludge as fertilizer can be a significant source of OPE contamination.
Once in aquatic environments, OPEs can partition between the water column and sediment, depending on their hydrophobicity. While specific data for this compound is unavailable, other OPEs have been found in riverine water and sediment samples, indicating their persistence and potential for accumulation. nih.gov For instance, studies on the Detroit River have shown elevated concentrations of phosphates in sediments, which can act as a long-term source of contamination to the water column. nih.gov
Table 1: Examples of Organophosphate Ester Concentrations in Environmental Matrices (Data for this compound is not available)
| Organophosphate Ester | Environmental Matrix | Concentration Range | Location |
| Tributyl phosphate (TBP) | River Water | Up to 25,200 ng/L | Near paper manufacturing plants, Japan who.int |
| Tributyl phosphate (TBP) | Fish Organs | Up to 111 ng/g | Near paper manufacturing plants, Japan who.int |
| Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP) | Seawater | 309 ± 108 ng/L | Not Specified researchgate.net |
| Tris(2,4-di-tert-butylphenyl) phosphate (TDTBPP) | Sediment | 350 ± 283 ng/g dw | Not Specified researchgate.net |
This table is for illustrative purposes to show the types of data collected for other OPEs. dw = dry weight.
Atmospheric Transport and Deposition of Organophosphate Esters
The atmosphere is a crucial pathway for the long-range transport of many OPEs. These compounds can be released into the air from various sources, including industrial emissions and volatilization from consumer products. In the atmosphere, OPEs can exist in both the gas phase and adsorbed to particulate matter. This partitioning influences their transport distance and deposition mechanisms.
Studies have shown that OPEs can be transported over long distances, leading to their detection in remote regions such as the Arctic. The atmospheric transport potential of an OPE is influenced by its volatility and persistence in the atmosphere. For example, a novel OPE, tris(2,4-di-tert-butylphenyl)phosphate (I168O), has been identified in urban fine particulate matter (PM2.5) at concentrations up to 851 ng/m³, indicating its widespread presence in the air. nih.gov The transformation of other chemicals, such as the antioxidant Irgafos 168, can also be a source of OPEs in the atmosphere. nih.gov
Deposition of OPEs from the atmosphere can occur through both wet (rain and snow) and dry (particle settling) deposition, leading to the contamination of aquatic and terrestrial ecosystems far from the original source.
Fate in Wastewater Treatment Processes
Wastewater treatment plants (WWTPs) are a significant conduit for the entry of OPEs into the environment. The effectiveness of WWTPs in removing OPEs varies depending on the specific compound and the treatment technologies employed. wwdmag.cominstran.net Removal processes can include sorption to sludge, biodegradation, and chemical degradation.
Phosphorus removal, in general, is a key focus of wastewater treatment to prevent eutrophication of receiving water bodies. atsinnovawatertreatment.com Common methods for phosphorus removal include chemical precipitation and biological removal. netechsales.com Chemical removal typically involves the addition of metal salts to precipitate phosphorus, while biological removal utilizes phosphorus-accumulating organisms. netechsales.com
Table 2: Overview of Phosphorus Removal Technologies in Wastewater Treatment
| Treatment Technology | Mechanism | Typical Removal Efficiency |
| Chemical Precipitation | Addition of metal salts (e.g., aluminum, iron) to form insoluble phosphate precipitates. netechsales.com | High |
| Biological Removal | Use of phosphorus-accumulating organisms (PAOs) to uptake and store phosphorus. | Variable, depends on operational conditions |
| Tertiary Filtration | Physical removal of particulate phosphorus post-secondary treatment. netechsales.com | High, especially when combined with other methods |
Tracing Environmental Sources of Organophosphate Esters
Identifying the sources of OPE contamination is crucial for effective environmental management. Various techniques can be employed to trace the origins of these pollutants. Isotopic tracers, for example, have been used to identify nutrient sources in aquatic systems. nih.gov By analyzing the isotopic composition of elements like nitrogen in conjunction with chemical tracers, it is possible to differentiate between sources such as synthetic fertilizers, manure, and wastewater effluent. nih.gov
For OPEs specifically, the analysis of their concentrations and profiles in different environmental compartments can provide clues about their sources. For instance, elevated concentrations of certain OPEs near industrial facilities or agricultural areas can point to those activities as primary sources. Furthermore, the detection of specific transformation products can help to identify the parent compounds and their origins. As an example, the presence of tris(2,4-di-tert-butylphenyl)phosphate in the environment has been linked to the degradation of the antioxidant Irgafos 168, which is commonly used in plastics. nih.gov
Advanced Research Perspectives and Future Directions for Tris 4 Methoxybutyl Phosphate
Structure-Activity Relationship Studies for Enhanced Performance
Future research should prioritize elucidating the structure-activity relationships (SAR) of Tris(4-methoxybutyl) phosphate (B84403). Such studies are fundamental to understanding how its molecular structure influences its physicochemical properties and functional performance. Key research questions would involve modifying the methoxybutyl chains—for instance, by altering their length or the position of the methoxy (B1213986) group—and systematically evaluating the impact on properties like flame retardancy, plasticizing efficiency, and thermal stability. This would enable the rational design of analogues with enhanced performance characteristics for specific applications.
Computational Chemistry and Molecular Modeling Approaches
Computational modeling will be a critical tool in predicting the behavior of Tris(4-methoxybutyl) phosphate and guiding experimental work. Density functional theory (DFT) calculations can be employed to understand its electronic structure, molecular geometry, and reactivity. Molecular dynamics (MD) simulations could provide insights into its interactions with other molecules and its behavior in different environments, which is crucial for predicting its performance as a plasticizer or flame retardant. These computational approaches can significantly accelerate the discovery of new applications and the optimization of existing ones by providing a molecular-level understanding of its properties.
Development of Sustainable Synthesis Routes
The development of green and sustainable synthesis methods for this compound is another vital area for future research. Current industrial synthesis of organophosphate esters often relies on phosphorus oxychloride, which raises environmental concerns. Future investigations should focus on alternative, more environmentally benign synthetic pathways. This could include exploring enzymatic catalysis or employing novel, less hazardous starting materials and solvents. A successful green synthesis route would not only reduce the environmental footprint of its production but could also improve reaction efficiency and reduce costs.
Novel Applications in Emerging Technologies
While organophosphate esters are traditionally used as flame retardants and plasticizers, the unique structure of this compound, with its ether linkages, may open doors to novel applications in emerging technologies. Research could explore its potential use as an electrolyte component in advanced battery technologies, leveraging its potential ionic conductivity and electrochemical stability. Other avenues for investigation might include its application in specialized lubricants, hydraulic fluids, or as a component in advanced polymer systems where its specific properties could be advantageous.
Methodological Advancements in Analytical Characterization
As with any chemical compound, robust analytical methods are necessary for its detection and quantification in various matrices. Future research should focus on developing and validating sensitive and selective analytical techniques for this compound. This would likely involve advanced chromatographic methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to achieve low detection limits and high accuracy. The development of such methods is a prerequisite for conducting meaningful environmental monitoring and risk assessment studies.
Comprehensive Environmental Risk Assessment Methodologies
A thorough evaluation of the environmental fate and potential risks associated with this compound is imperative. This will require a multi-faceted approach that includes studies on its persistence, bioaccumulation potential, and toxicity (PBT). Research should investigate its degradation pathways in different environmental compartments, such as soil and water, and identify any potential breakdown products. Ecotoxicological studies on representative aquatic and terrestrial organisms would be necessary to determine its potential impact on ecosystems. This data is essential for conducting a comprehensive environmental risk assessment and ensuring its safe and sustainable use.
Q & A
Q. What are the key physicochemical properties of Tris(4-methoxybutyl) phosphate, and how do they influence experimental design?
this compound, an organophosphate ester, is structurally analogous to other tris-alkyl/aryl phosphates. Key properties include:
- Solubility : Expected low water solubility (common among phosphate esters, as noted for TDPP in ), necessitating organic solvents (e.g., THF, DCM) for dissolution in lab settings.
- Thermal Stability : Similar to tributyl phosphate (TBP), it likely decomposes at high temperatures (>200°C), requiring inert atmospheres during synthesis or processing .
- Hydrolysis Sensitivity : Phosphate esters are prone to hydrolysis under acidic/alkaline conditions; stability studies in buffers (e.g., PBS, Tris) are critical for biological assays .
Q. Methodological Guidance :
Q. What are the recommended synthetic routes for this compound, and what are common pitfalls?
Synthesis typically involves esterification of phosphorus oxychloride (POCl₃) with 4-methoxybutanol. A generalized protocol, adapted from and :
Reaction Setup : Add POCl₃ dropwise to 4-methoxybutanol under anhydrous conditions (0–5°C, nitrogen atmosphere).
Esterification : Reflux in toluene with a base (e.g., triethylamine) to neutralize HCl byproducts.
Purification : Vacuum distillation or column chromatography to isolate the product.
Q. Common Challenges :
- Incomplete Esterification : Monitor reaction progress via TLC or ³¹P NMR to detect residual POCl₃.
- Hydrolysis During Workup : Use dry solvents and avoid aqueous washes unless necessary.
Q. How should researchers evaluate the acute toxicity of this compound in vitro?
Adapt protocols from EPA risk assessments for structurally similar phosphates (e.g., TCEP in ):
- Cell Viability Assays : Use MTT/WST-1 assays on human cell lines (e.g., HepG2, HEK293) at concentrations ranging from 1 µM–1 mM.
- Oxidative Stress Markers : Measure ROS levels via DCFDA fluorescence.
- Metabolite Analysis : Employ LC-MS to identify hydrolysis products (e.g., 4-methoxybutanol, phosphate ions).
Q. Data Interpretation :
- Compare results with positive controls (e.g., tributyl phosphate) to contextualize toxicity thresholds .
Advanced Research Questions
Q. How can conflicting data on the environmental persistence of this compound be resolved?
Conflicting persistence data may arise from varying test conditions (pH, microbial activity). A systematic approach includes:
- Hydrolysis Studies : Conduct experiments at pH 4–10 (25–50°C) to measure half-lives, following EPA guidelines in .
- Microcosm Assays : Use soil/water samples to assess biodegradation under aerobic/anaerobic conditions.
- QSPR Modeling : Predict environmental fate using quantitative structure-property relationships based on analogs like TDPP .
Q. What advanced spectroscopic techniques are suitable for studying the interaction of this compound with biomolecules?
- Time-Resolved Fluorescence : Probe binding to serum albumin (e.g., BSA) to calculate quenching constants and binding sites.
- FT-IR Spectroscopy : Identify phosphate-protein interactions via shifts in amide I/II bands.
- X-ray Crystallography : Co-crystallize with enzymes (e.g., esterases) to resolve mechanistic details, as done for phosphine oxides in .
Q. Critical Considerations :
Q. How can researchers address discrepancies in regulatory classifications of this compound across regions?
Discrepancies often stem from divergent risk assessment frameworks. Strategies include:
- Weight-of-Evidence Analysis : Compile data from OECD-compliant studies (e.g., OECD 301D for biodegradation) and compare with existing classifications (e.g., EU REACH vs. EPA TSCA) .
- Read-Across Approaches : Leverage toxicity data from structurally similar compounds (e.g., TDPP in ) under ECHA guidelines.
- Stakeholder Engagement : Consult regulatory pre-submission meetings to align testing protocols with agency expectations.
Q. What methodologies are recommended for quantifying this compound in environmental matrices?
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges for water samples; Soxhlet extraction for soils.
- Analytical Techniques :
- GC-MS : Derivatize with BSTFA to enhance volatility.
- HPLC-UV/FLD : Use phosphate-specific detectors or post-column reaction systems.
- Quality Control : Include isotopically labeled internal standards (e.g., ¹³C-TBP) to correct for matrix effects .
Q. Detection Limits :
| Matrix | LOD (ng/L or ng/g) | Method |
|---|---|---|
| Surface Water | 5 | GC-MS (SIM) |
| Sediment | 20 | HPLC-FLD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
